![molecular formula C22H17ClN6OS B2488507 N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207042-11-2](/img/no-structure.png)
N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17ClN6OS and its molecular weight is 448.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
A variety of innovative heterocyclic compounds incorporating a thiadiazole moiety were synthesized for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This synthesis pathway indicates the potential for creating compounds with specific biological activities, showcasing the role of similar complex molecules in the development of novel insecticides (Fadda et al., 2017).
Antitumor and Antimicrobial Activities
Enaminones were used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. This suggests that compounds with a similar structure could be explored for their potential in treating various diseases and infections (Riyadh, 2011).
Antimicrobial and Anti-inflammatory Agents
Novel selenolo[2,3-c]pyrazole compounds were synthesized and showed significant antibacterial, antifungal, and anti-inflammatory activities. Such findings highlight the chemical compound's potential as a precursor for developing new therapeutic agents (Zaki et al., 2016).
Antimicrobial Evaluations
A new series of pyrazolopyrazinoselenolotriazolopyrimidines was synthesized, demonstrating promising results against various bacterial and fungal strains. This research supports the compound's application in synthesizing molecules with antimicrobial properties (Abd ul‐Malik et al., 2021).
Synthesis and Biological Studies
The synthesis and biological examination of various heterocycles incorporating this compound could lead to the discovery of new agents with potential insecticidal, antimicrobial, and anti-inflammatory effects. This application is crucial in developing new solutions for agricultural pests and medical conditions (Soliman et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3-chloro-4-methylaniline with 2-bromoacetyl chloride to form N-(3-chloro-4-methylphenyl)-2-bromoacetamide. This intermediate is then reacted with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol to form the final product.", "Starting Materials": [ "3-chloro-4-methylaniline", "2-bromoacetyl chloride", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol" ], "Reaction": [ "Step 1: 3-chloro-4-methylaniline is reacted with 2-bromoacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)-2-bromoacetamide.", "Step 2: N-(3-chloro-4-methylphenyl)-2-bromoacetamide is then reacted with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol in the presence of a base such as potassium carbonate to form the final product N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
Numéro CAS |
1207042-11-2 |
Nom du produit |
N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Formule moléculaire |
C22H17ClN6OS |
Poids moléculaire |
448.93 |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H17ClN6OS/c1-14-7-8-16(11-17(14)23)24-20(30)13-31-22-26-25-21-19-12-18(15-5-3-2-4-6-15)27-29(19)10-9-28(21)22/h2-12H,13H2,1H3,(H,24,30) |
Clé InChI |
RSQJDUURGBBHJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)
![2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2488427.png)
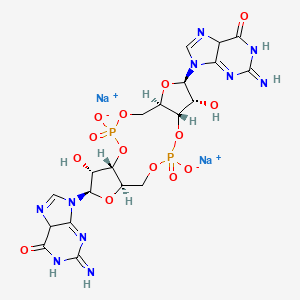
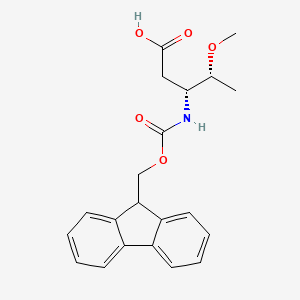
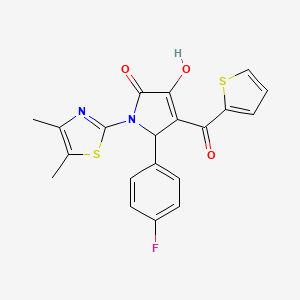
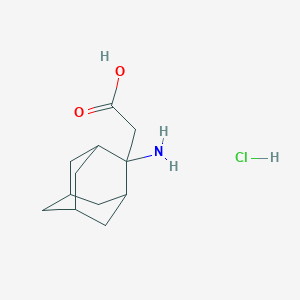
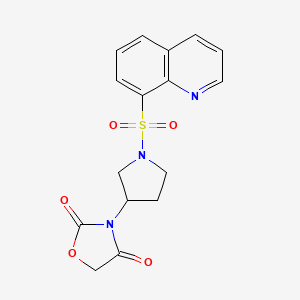
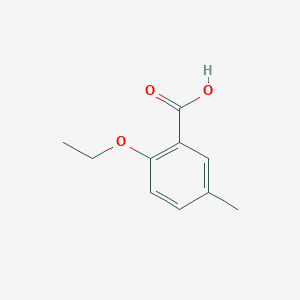
![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)
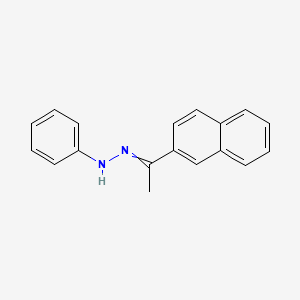
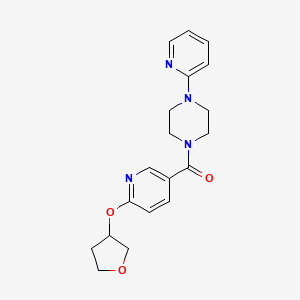
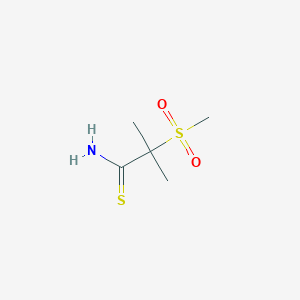
![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)
![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)